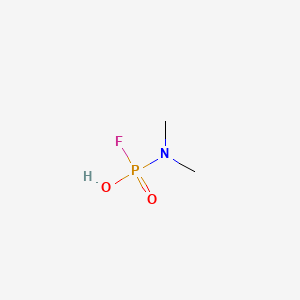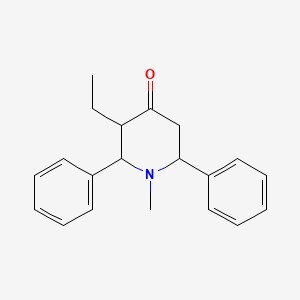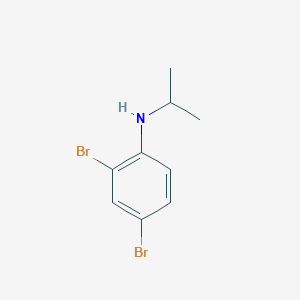
2,4-Dibromo-N-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-N-(propan-2-yl)aniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 2 and 4, and an isopropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-N-(propan-2-yl)aniline typically involves the bromination of N-(propan-2-yl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or chloroform.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted anilines, brominated derivatives, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
2,4-Dibromo-N-(propan-2-yl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-N-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropyl group contribute to its reactivity and ability to form stable complexes with various biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromoaniline: Similar structure but lacks the isopropyl group.
2,6-Dibromoaniline: Bromine atoms at positions 2 and 6 instead of 2 and 4.
N-(propan-2-yl)aniline: Lacks the bromine atoms.
Uniqueness
2,4-Dibromo-N-(propan-2-yl)aniline is unique due to the presence of both bromine atoms and the isopropyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
62982-58-5 |
|---|---|
Fórmula molecular |
C9H11Br2N |
Peso molecular |
293.00 g/mol |
Nombre IUPAC |
2,4-dibromo-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11Br2N/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
Clave InChI |
AJILQUOABXZGTA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


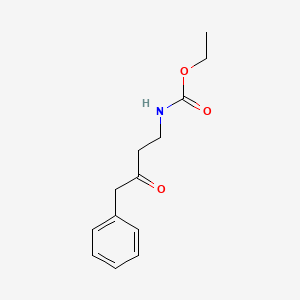
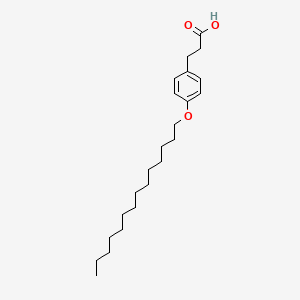
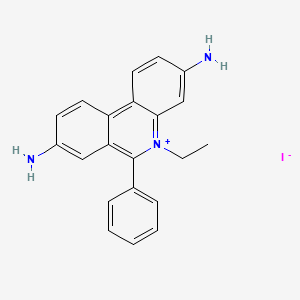
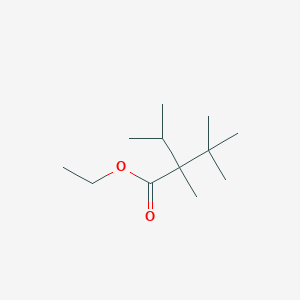
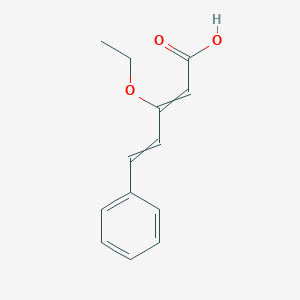
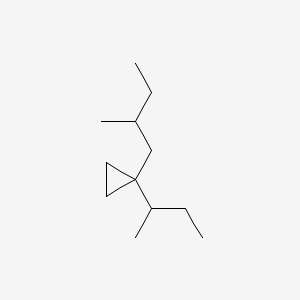
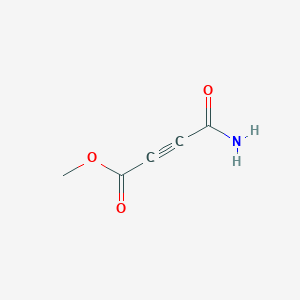
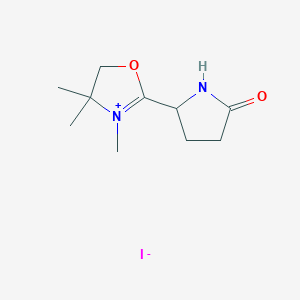
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
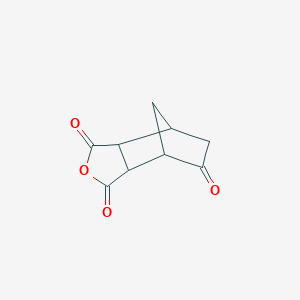
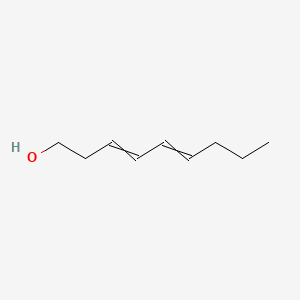
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
